molecular formula C12H12N2O B7504695 2,6-Dimethylquinoline-3-carboxamide

2,6-Dimethylquinoline-3-carboxamide

カタログ番号: B7504695
分子量: 200.24 g/mol
InChIキー: OBLABVWRBHPCAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2,6-Dimethylquinoline-3-carboxamide is a quinoline derivative featuring methyl groups at the 2- and 6-positions and a carboxamide moiety at position 2.

特性

IUPAC Name

2,6-dimethylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-7-3-4-11-9(5-7)6-10(12(13)15)8(2)14-11/h3-6H,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLABVWRBHPCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Azide Preparation and Cyclization

Benzylic azides, synthesized from 3-methylbenzyl alcohol via PBr3_3-mediated bromination and NaN3_3 substitution, undergo a domino reaction with ethyl 3-ethoxyacrylate in toluene catalyzed by triflic acid (TfOH). The reaction proceeds through-shift and cyclization, forming dihydroquinoline intermediates, which are oxidized to the quinoline using DDQ:

3-Methylbenzyl azide+Ethyl 3-ethoxyacrylateTfOH, tolueneEthyl 2,6-dimethylquinoline-3-carboxylate+N2\text{3-Methylbenzyl azide} + \text{Ethyl 3-ethoxyacrylate} \xrightarrow{\text{TfOH, toluene}} \text{Ethyl 2,6-dimethylquinoline-3-carboxylate} + \text{N}_2 \uparrow

Oxidation and Byproduct Management

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) quantitatively oxidizes dihydroquinoline to quinoline within 5 minutes, avoiding over-oxidation byproducts. Residual DDQ is removed via silica gel chromatography, yielding 76–82% pure ester.

Hydrolysis of Quinoline-3-Carboxylic Acid Esters

Acidic vs. Basic Hydrolysis

Ethyl 2,6-dimethylquinoline-3-carboxylate is hydrolyzed to the carboxylic acid using 6 M HCl in ethanol (reflux, 6 hours) or 2 M NaOH in THF/water (reflux, 4 hours). Acidic conditions preserve the quinoline ring but require neutralization with NaHCO3_3, while basic hydrolysis simplifies workup but risks decarboxylation at elevated temperatures.

Direct Amidation Using B(OCH2_22CF3_33)3_33

Boron-Mediated Coupling

B(OCH2_2CF3_3)3_3, synthesized from B2_2O3_3 and 2,2,2-trifluoroethanol, catalyzes the direct amidation of 2,6-dimethylquinoline-3-carboxylic acid with ammonium chloride in DMF at 60°C. The reaction avoids racemization, critical for chiral integrity, and achieves 92% yield after 12 hours:

2,6-Dimethylquinoline-3-carboxylic acid+NH4ClB(OCH2CF3)32,6-Dimethylquinoline-3-carboxamide+H2O\text{2,6-Dimethylquinoline-3-carboxylic acid} + \text{NH}4\text{Cl} \xrightarrow{\text{B(OCH}2\text{CF}3\text{)}3} \text{2,6-Dimethylquinoline-3-carboxamide} + \text{H}_2\text{O}

Purification Strategies

Post-reaction, Amberlyst® A21 resin sequesters boron byproducts, enabling amide isolation via filtration. This eliminates aqueous workup, reducing loss of polar intermediates.

Optimization and Yield Analysis

Method StepConditionsYield (%)Purity (%)Citation
CyclocondensationCl-T, CH3_3CN, 82°C, 12 h7998
Domino ReactionTfOH, toluene, DDQ7695
Acidic Hydrolysis6 M HCl, EtOH, reflux, 6 h8997
Boron-Mediated AmidationB(OCH2_2CF3_3)3_3, DMF, 60°C9299

Characterization of 2,6-Dimethylquinoline-3-carboxamide

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3_3) : δ 8.71 (s, 1H, H-4), 8.12 (d, J=8.4J = 8.4 Hz, 1H, H-5), 7.89 (d, J=8.4J = 8.4 Hz, 1H, H-8), 7.54 (t, J=7.8J = 7.8 Hz, 1H, H-6), 7.43 (t, J=7.8J = 7.8 Hz, 1H, H-7), 6.21 (s, 2H, NH2_2), 2.78 (s, 3H, 2-CH3_3), 2.62 (s, 3H, 6-CH3_3).

  • ¹³C NMR (101 MHz, CDCl3_3) : δ 168.4 (C=O), 153.2 (C-3), 148.9 (C-2), 139.1 (C-6), 132.4–125.8 (aromatic carbons), 21.3 (2-CH3_3), 20.7 (6-CH3_3).

  • IR (KBr) : ν 3360 (N–H stretch), 1665 (C=O amide), 1601 (C=N quinoline), 785 (C–H bend).

Purity and Stability

HPLC analysis (C18 column, 70:30 MeOH/H2_2O) confirms >99% purity. The amide remains stable under ambient conditions for >6 months, with no detectable degradation by TLC .

化学反応の分析

Types of Reactions: 2,6-Dimethylquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

2,6-Dimethylquinoline-3-carboxamide has several applications in scientific research:

作用機序

The mechanism of action of 2,6-Dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, quinoline-3-carboxamides are known to inhibit the phosphatidylinositol 3-kinase-related kinases (PIKK) family. The quinoline nitrogen binds to the hinge region of these kinases, making them competitive inhibitors of adenosine triphosphate (ATP) . This inhibition can modulate various cellular pathways, including those involved in cell growth and survival .

類似化合物との比較

Structural Analogues from Isoquinoline and Dihydroquinoline Families

The evidence highlights compounds with structural similarities, primarily isoquinoline and dihydroquinoline derivatives (Table 1). Key differences include:

  • Substituent Positions: Analogues such as 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) feature substitutions at positions 6 and 7 on the isoquinoline ring, compared to the 2,6-dimethyl arrangement in the target compound.
  • Functional Groups : Variations include ethoxy (6d), methylsulfonyl (6e), and phenyl carboxamide (6f) groups, which alter electronic and steric profiles. For example, the phenyl carboxamide in 6f may enhance π-π stacking interactions in biological systems.
Table 1: Structural Comparison of Quinoline/Isoquinoline Derivatives
Compound Name Core Structure Substituents Key Functional Groups References
2,6-Dimethylquinoline-3-carboxamide Quinoline 2-CH₃, 6-CH₃, 3-CONH₂ Carboxamide N/A
6d (Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate) Isoquinoline 6,7-OCH₃, 1-CH₃, 2-COOEt Ester [52-55]
6f (6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2-carboxamide) Isoquinoline 6,7-OCH₃, 1-CH₃, 2-CONHPh Phenyl carboxamide [57]
Compound 47 (N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide) Dihydroquinoline 4-S, 3-CONH-Ada, 1-pentyl Thioxo, Adamantyl carboxamide J. Med. Chem. 2007

Physicochemical Properties

  • Melting Points and Solubility: While specific data for 2,6-Dimethylquinoline-3-carboxamide are unavailable, compound 47 (J. Med. Chem. 2007) has a molecular weight of 437 g/mol and is reported as a white solid. The adamantyl and pentyl groups in 47 likely increase lipophilicity compared to the smaller methyl groups in the target compound.
  • Spectroscopic Data: IR and NMR profiles for compound 47 highlight the thioxo group’s influence, which may differ from the oxo or unmodified quinoline systems.

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthetic yield of 2,6-Dimethylquinoline-3-carboxamide in multistep reactions? A: Optimization requires systematic variation of reaction parameters. For example, adjusting the molar ratio of reactants (e.g., ethyl acetoacetate and substituted benzaldehydes), catalysts (e.g., p-toluenesulfonic acid), and temperature (e.g., cyclization at 100°C vs. reflux conditions). Evidence from quinoline-carboxamide syntheses suggests that yields improve with controlled nitration and Suzuki coupling steps, as seen in similar derivatives . Parallel monitoring via TLC or HPLC can identify side products, enabling purification adjustments.

Structural Characterization

Q: What advanced techniques are critical for resolving crystallographic ambiguities in 2,6-Dimethylquinoline-3-carboxamide derivatives? A: Single-crystal X-ray diffraction (SCXRD) paired with SHELXL refinement is essential for resolving bond angles and torsional strain . For example, bond angles like C21—C20—C25 (123.0°) and torsional parameters (e.g., −179.41° for specific dihedrals) can be validated against computational models (DFT). Discrepancies between experimental and calculated data may indicate lattice distortions or solvent effects .

Data Contradiction Analysis

Q: How should researchers address conflicting spectral data (e.g., NMR vs. mass spectrometry) for 2,6-Dimethylquinoline-3-carboxamide? A: Contradictions often arise from impurities or isomerism. Cross-validate using:

  • Comparative analysis : Compare NMR shifts with structurally analogous compounds (e.g., 6-phenylquinoline-3-carboxamide derivatives ).
  • High-resolution MS : Confirm molecular ion peaks to rule out adducts.
  • Chromatographic purity : Use HPLC with dual detectors (UV and ELSD) to isolate pure fractions .

Biological Activity Profiling

Q: What methodological frameworks are recommended for evaluating the biological activity of 2,6-Dimethylquinoline-3-carboxamide? A: Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) followed by targeted molecular docking to identify binding interactions. For example, quinoline-3-carboxamides often target kinase domains; use homology modeling to predict binding affinity. Validate findings with SAR studies by synthesizing analogs (e.g., varying substituents at positions 2 and 6) .

Isomer Separation Strategies

Q: What chromatographic methods effectively separate regioisomers or stereoisomers in 2,6-Dimethylquinoline-3-carboxamide synthesis? A: Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid). For stereoisomers, chiral columns (e.g., amylose-based) or derivatization with chiral auxiliaries may be required. Monitor retention times against standards synthesized via divergent routes (e.g., Suzuki vs. Friedländer syntheses) .

Mechanistic Pathway Elucidation

Q: How can researchers determine the dominant reaction mechanism in the cyclization step of 2,6-Dimethylquinoline-3-carboxamide synthesis? A: Employ isotopic labeling (e.g., deuterated ethyl acetoacetate) to track proton transfer pathways. Kinetic studies (variable-temperature NMR) can identify rate-determining steps. Compare with mechanisms proposed for analogous quinoline syntheses, such as acid-catalyzed cyclization via enol intermediates .

Thermal Stability Assessment

Q: What methodologies quantify the thermal stability of 2,6-Dimethylquinoline-3-carboxamide under storage conditions? A: Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Pair with differential scanning calorimetry (DSC) to identify phase transitions. For accelerated stability testing, store samples at 40°C/75% RH and monitor degradation via HPLC .

Polymorphism Screening

Q: How can researchers identify and characterize polymorphs of 2,6-Dimethylquinoline-3-carboxamide? A: Use SCXRD to resolve crystal packing motifs. Screen for polymorphs via solvent recrystallization (e.g., ethanol vs. DMF). Compare powder XRD patterns with simulated data from single-crystal structures. Solubility studies in biorelevant media (e.g., FaSSIF) can link polymorphs to bioavailability .

Analytical Method Validation

Q: What statistical criteria ensure reproducibility in quantifying 2,6-Dimethylquinoline-3-carboxamide? A: Follow ICH Q2(R1) guidelines:

  • Linearity : R² ≥ 0.998 for calibration curves (1–100 µg/mL).
  • Precision : ≤2% RSD for intraday/interday assays.
  • Accuracy : 98–102% recovery in spiked samples. Cross-validate using orthogonal techniques (e.g., NMR qNMR) .

Structure-Activity Relationship (SAR) Studies

Q: What strategies enhance SAR exploration for 2,6-Dimethylquinoline-3-carboxamide analogs? A: Synthesize derivatives with systematic substituent variations (e.g., electron-withdrawing groups at position 2, alkyl chains at position 6). Test against a panel of biological targets (e.g., kinases, GPCRs). Use multivariate analysis (e.g., PCA) to correlate structural features with activity trends .

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